tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring an ethyl backbone substituted with a (2E)-hydroxyimino group and a 4-methylsulfanylphenyl moiety. The (2E) configuration denotes the trans geometry of the oxime double bond, which influences its reactivity and intermolecular interactions. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)15-9-12(16-18)10-5-7-11(20-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPEWUTNWZCCV-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyimino compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methylsulfanyl group can participate in nucleophilic interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Carbamate Derivatives
A. tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate ()
- Structure : Contains an ethoxysulfonyl (SO₂OEt) group instead of methylsulfanylphenyl.
- This difference impacts solubility (higher for sulfonyl derivatives) and reactivity (sulfonyl groups may participate in nucleophilic substitutions).
- Applications : Sulfonyl carbamates are often intermediates in drug synthesis, particularly for sulfonamide-based therapeutics.
B. tert-butyl N-[(2S,3R)-4-[[(2R,3S)-3-[[(2E)-2-hydroxyimino-3,3-dimethyl-butanoyl]amino]-2-oxidanyl-4-phenyl-butyl]amino]-3-oxidanyl-1-phenyl-butan-2-yl]carbamate ()
- Structure: A complex derivative with multiple stereocenters, hydroxyimino, and phenyl groups.
- Compared to the target compound, this derivative likely exhibits higher molecular weight (MW) and logP, reducing aqueous solubility but improving membrane permeability.
C. tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate ()
- Structure : Carbamate linked to a benzimidazolone core with a chloro substituent.
- Properties: The benzimidazolone moiety is a known pharmacophore in protease inhibitors. Unlike the target compound’s oxime group, the benzimidazolone ring participates in π-π stacking and hydrogen bonding.
Physicochemical Properties
Analytical Characterization
- NMR/LCMS : and highlight the use of ¹H/¹³C NMR and LC/MS for confirming carbamate structures, particularly verifying oxime geometry (E/Z) and substituent integration .
Biological Activity
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylsulfanylphenyl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its molecular weight is approximately 286.36 g/mol. The unique structure incorporates a tert-butyl group and a hydroxyimino moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting pathways involved in inflammation and oxidative stress.
In Vitro Studies
- Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes related to oxidative stress. For instance, it has shown potential in reducing the activity of reactive oxygen species (ROS) in cell cultures.
- Cell Viability : In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides, the compound demonstrated protective effects against cell death induced by Aβ toxicity. Cell viability assays indicated that treatment with the compound increased cell survival rates significantly when co-administered with Aβ .
- Antioxidant Activity : The compound exhibited moderate antioxidant properties, which are crucial for mitigating cellular damage caused by oxidative stress. This was measured using various assays that quantify free radical scavenging capacity.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound in neurodegenerative conditions such as Alzheimer's disease (AD). Results from these studies suggest that:
- The compound may reduce Aβ aggregation in vivo, contributing to improved cognitive function in treated subjects.
- It showed a reduction in inflammatory markers associated with neurodegeneration, indicating a potential role in modulating inflammatory responses in the brain .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : In a model of Alzheimer's disease, administration of the compound led to significant reductions in both Aβ levels and behavioral deficits compared to control groups.
- Case Study 2 : A study focused on oxidative stress revealed that treatment with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its role as an antioxidant.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Increased cell viability against Aβ toxicity; moderate antioxidant activity observed. |
| In Vivo | Reduced Aβ aggregation; improved cognitive function; decreased inflammatory markers noted. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
